molecular formula C15H15N B118713 (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 118864-75-8

(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B118713
M. Wt: 209.29 g/mol
InChI Key: PRTRSEDVLBBFJZ-HNNXBMFYSA-N
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Description

“(1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline” is a chemical compound with the molecular formula C15H15N . It has been used as a lead compound for the development of drugs with dopamine β-hydroxylase inhibitory activity .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a tetrahydroisoquinoline core with a phenyl group attached . The molecular weight is 209.29 daltons .


Physical And Chemical Properties Analysis

This compound is a white solid . It has a melting point of 80-82°C, a boiling point of 338°C, and a density of 1.065 . It is slightly soluble in chloroform, dichloromethane, and methanol .

Scientific Research Applications

1. Key Intermediate in Drug Synthesis

(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline has been identified as a crucial intermediate in the preparation of certain pharmaceutical agents, such as the urinary antispasmodic drug solifenacin. Innovative processes for the racemization and resolution of this compound have been developed to enhance efficiency and yield in industrial applications, showcasing its importance in drug synthesis (Bolchi et al., 2013).

2. Anticancer Agent Synthesis

Research has demonstrated the potential of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents. These compounds, derived from the tetrahydroisoquinoline family, exhibit significant cytotoxicity against various cancer cell lines, indicating their potential utility in cancer treatment (Redda et al., 2010).

3. Asymmetric Hydrogenation Processes

The compound has been utilized in novel asymmetric hydrogenation processes for the production of solifenacin. These processes, involving catalytic imine asymmetric hydrogenation, represent a significant advancement in the production of this drug, reflecting the compound's versatility in pharmaceutical manufacturing (Ruzic et al., 2012).

4. Structural and Interaction Studies

Studies of 1,2-diaryl-1,2,3,4-tetrahydroisoquinoline derivatives have provided insights into weak interactions and molecular conformations. These studies are crucial for understanding the crystal packing and interactions of similar compounds, which can have implications in material science and drug design (Choudhury et al., 2003).

5. Local Anesthetic and Toxicity Research

Investigations into the local anesthetic activity and toxicity of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines have been conducted. These studies are essential for evaluating the therapeutic potential and safety of these compounds as local anesthetics, contributing to the development of new pharmaceuticals (Azamatov et al., 2023).

Safety And Hazards

The compound is classified as an eye irritant (Category 2) according to its Safety Data Sheet . The precautionary statements include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye .

properties

IUPAC Name

(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-9,15-16H,10-11H2/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTRSEDVLBBFJZ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](C2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80922796
Record name 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80922796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

CAS RN

118864-75-8
Record name (+)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118864-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118864758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80922796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoquinoline, 1,2,3,4-tetrahydro-1-phenyl-, (1S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.719
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1S)-1,2,3,4-TETRAHYDRO-1-PHENYLISOQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5NZ4W5RGQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
NC Niphade, KM Jagtap, AC Mali, PV Solanki… - Monatshefte für Chemie …, 2011 - Springer
The development of an efficient and economic one-pot process, in which the configuration of the chiral centers of the starting materials is retained, for the preparation of highly pure …
Number of citations: 5 link.springer.com
D Barbier, C Marazano, C Riche, BC Das… - The Journal of Organic …, 1998 - ACS Publications
New chiral isoquinolinium salt derivatives 1, 2 or 3 have been treated with Grignard reagents to give as major products, 1-substituted 1,2-dihydroisoquinolines 4a−f, oxazolidine …
Number of citations: 74 pubs.acs.org
GN Trinadhachari, AG Kamat… - … Process Research & …, 2014 - ACS Publications
An improved process for the preparation of solifenacin succinate (1) involving resolution through diastereomeric crystallization is described. (1S)-IQL derivative (5) is esterified to form (…
Number of citations: 11 pubs.acs.org
MM Kiran, C Rambabu - Rasayan Journal of Chemistry, 2017 - search.ebscohost.com
Two direct, simple visible spectrophotometric methods (Method-I & II) were described for the assay of solifenacin succinate in pure and in oral dosage forms. The proposed methods (I& II…
Number of citations: 6 search.ebscohost.com
HKR Ganthi, R Reddy, YJ Park, HR Bapatu… - American Journal of …, 2016 - scirp.org
A novel stability-indicating RP-HPLC method was developed and validated for simultaneous determination of Solifenacin Succinate & Tamsulosin Hydrochloride and its impurities in …
Number of citations: 21 www.scirp.org
S Dhiman, BD Kurmi, V Asati - Separation Science Plus, 2023 - Wiley Online Library
A reliable HPLC method for the simultaneous estimation of Silodosin and Solifenacin was developed using the quality by design approach. In this study, the main goal was to find a …
MS Eissa, AM Abdel-Raoof, K Attala… - Microchemical …, 2020 - Elsevier
The work was especially focused on confirming a brilliant connection of molecular modeling application as a modern computational chemistry and practical application to design, …
Number of citations: 10 www.sciencedirect.com
S Naraparaju, PKD Anumolu, S Gurrala… - Turkish Journal of …, 2018 - jag.journalagent.com
The present study describes a simple, reliable and reproducible first derivative synchronous spectrofluorimetric method for the simultaneous quantification of tamsulosin hydrochloride …
Number of citations: 10 jag.journalagent.com
Y Srinivasarao, TH Kumar… - Indian Journal of …, 2021 - search.ebscohost.com
Using first-order derivative techniques, a simple accurate and precise Ultraviolet spectrophotometric method was developed for the determination of solifenacin succinate and …
Number of citations: 5 search.ebscohost.com
DS Israel, K Krishnachaitanya… - International Journal of …, 2013 - Citeseer
A liquid chromatographic method has been developed and validated for the determination of the clinical trial combination of Solifenacin succinate and Tamsulosin hydrochloride. …
Number of citations: 16 citeseerx.ist.psu.edu

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